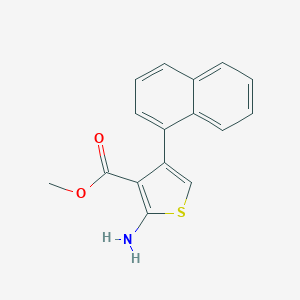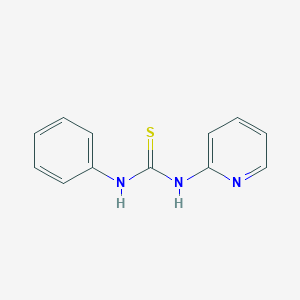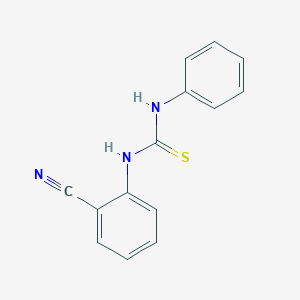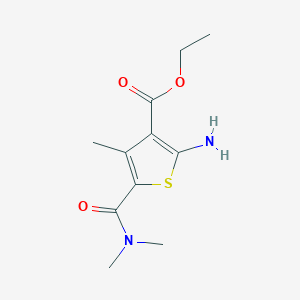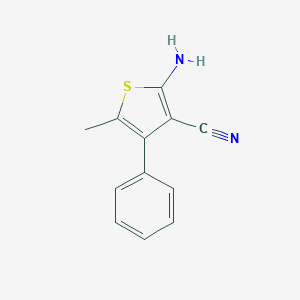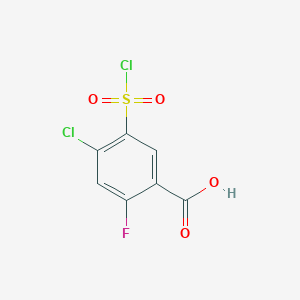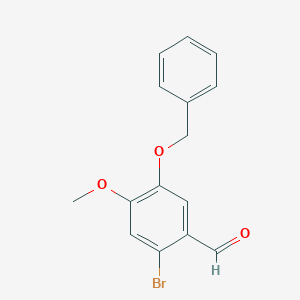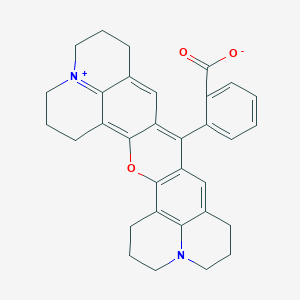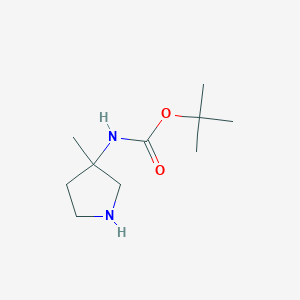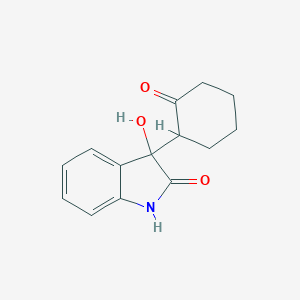
3-Hydroxy-3-(2-oxocyclohexyl)indolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-3-(2-oxocyclohexyl)indolin-2-one, also known as CHIR99021, is a small molecule inhibitor that has gained significant attention in the field of stem cell and developmental biology research. It is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3) and has been shown to enhance the self-renewal and pluripotency of embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs). In addition, CHIR99021 has been used to promote the differentiation of various cell types, including cardiomyocytes, neural progenitor cells, and pancreatic beta cells.
作用机制
3-Hydroxy-3-(2-oxocyclohexyl)indolin-2-one is a selective inhibitor of GSK-3, a serine/threonine kinase that plays a key role in various cellular processes, including glycogen metabolism, cell cycle regulation, and gene expression. GSK-3 has two isoforms, alpha and beta, which are highly conserved and share similar substrate specificities. 3-Hydroxy-3-(2-oxocyclohexyl)indolin-2-one binds to the ATP-binding site of GSK-3 and prevents its phosphorylation and activation. This results in the activation of the Wnt signaling pathway, which regulates stem cell fate and differentiation.
生化和生理效应
3-Hydroxy-3-(2-oxocyclohexyl)indolin-2-one has been shown to enhance the self-renewal and pluripotency of ESCs and iPSCs. It promotes the expression of pluripotency markers, such as Oct4, Sox2, and Nanog, and inhibits the expression of differentiation markers. 3-Hydroxy-3-(2-oxocyclohexyl)indolin-2-one has also been shown to induce the differentiation of various cell types, including cardiomyocytes, neural progenitor cells, and pancreatic beta cells. In addition, it has been used in disease modeling and drug screening studies.
实验室实验的优点和局限性
One of the main advantages of 3-Hydroxy-3-(2-oxocyclohexyl)indolin-2-one is its potency and selectivity for GSK-3. It has been shown to have minimal off-target effects and is highly effective at low concentrations. In addition, 3-Hydroxy-3-(2-oxocyclohexyl)indolin-2-one is stable and can be stored for long periods of time without degradation. However, one limitation of 3-Hydroxy-3-(2-oxocyclohexyl)indolin-2-one is its cost, which can be prohibitive for some labs. In addition, 3-Hydroxy-3-(2-oxocyclohexyl)indolin-2-one can have variable effects depending on the cell type and culture conditions used.
未来方向
There are several potential future directions for the use of 3-Hydroxy-3-(2-oxocyclohexyl)indolin-2-one in stem cell research. One direction is the development of more potent and selective GSK-3 inhibitors that can overcome some of the limitations of 3-Hydroxy-3-(2-oxocyclohexyl)indolin-2-one. Another direction is the investigation of the downstream signaling pathways that are activated by 3-Hydroxy-3-(2-oxocyclohexyl)indolin-2-one and their role in stem cell fate and differentiation. Finally, 3-Hydroxy-3-(2-oxocyclohexyl)indolin-2-one could be used in combination with other small molecules to generate specific cell types or to enhance the efficiency of reprogramming and differentiation protocols.
合成方法
3-Hydroxy-3-(2-oxocyclohexyl)indolin-2-one can be synthesized using a multistep process that involves the condensation of 2-aminobenzamide with cyclohexanone to form 3-(2-oxocyclohexyl)indolin-2-one. This intermediate is then reacted with 3-bromo-4-fluoroaniline and subjected to a Suzuki coupling reaction to yield 3-Hydroxy-3-(2-oxocyclohexyl)indolin-2-one.
科学研究应用
3-Hydroxy-3-(2-oxocyclohexyl)indolin-2-one has been widely used in stem cell research to enhance the self-renewal and pluripotency of ESCs and iPSCs. It has been shown to activate the Wnt signaling pathway, which plays a crucial role in regulating stem cell fate and differentiation. In addition, 3-Hydroxy-3-(2-oxocyclohexyl)indolin-2-one has been used to generate various cell types, including cardiomyocytes, neural progenitor cells, and pancreatic beta cells. It has also been used in disease modeling and drug screening studies.
属性
CAS 编号 |
76325-79-6 |
|---|---|
产品名称 |
3-Hydroxy-3-(2-oxocyclohexyl)indolin-2-one |
分子式 |
C14H15NO3 |
分子量 |
245.27 g/mol |
IUPAC 名称 |
3-hydroxy-3-(2-oxocyclohexyl)-1H-indol-2-one |
InChI |
InChI=1S/C14H15NO3/c16-12-8-4-2-6-10(12)14(18)9-5-1-3-7-11(9)15-13(14)17/h1,3,5,7,10,18H,2,4,6,8H2,(H,15,17) |
InChI 键 |
VWHKAOILSLADJS-UHFFFAOYSA-N |
SMILES |
C1CCC(=O)C(C1)C2(C3=CC=CC=C3NC2=O)O |
规范 SMILES |
C1CCC(=O)C(C1)C2(C3=CC=CC=C3NC2=O)O |
其他 CAS 编号 |
76325-79-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



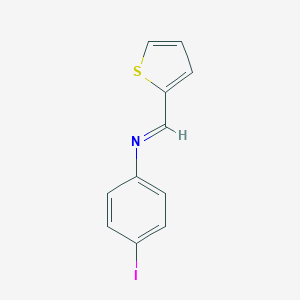
![1-(1-Adamantyl)-3-[(4-methylphenyl)methyl]urea](/img/structure/B183103.png)
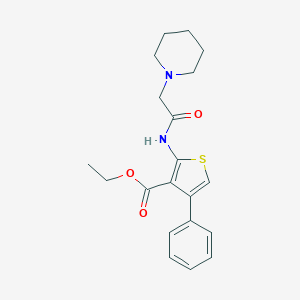
![Ethyl 6-{[(tert-butoxy)carbonyl]amino}pyridine-3-carboxylate](/img/structure/B183105.png)
